REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12](O)=[O:13].[H-].C([Al+]C(C)C)(C)C.[Na+].[Cl-]>CO>[OH:13][CH2:12][CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([OH:1])[CH:3]=2)[NH:7][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C(=CNC2=CC1)CC(=O)O
|
Name
|
diisopropylaluminium hydride
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C)(C)[Al+]C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition of the reducing agent
|
Type
|
CUSTOM
|
Details
|
to come to RT in the course of 5 hours
|
Duration
|
5 h
|
Type
|
WAIT
|
Details
|
was then left at RT for a further hour
|
Type
|
ADDITION
|
Details
|
again during the addition
|
Type
|
WAIT
|
Details
|
The resulting mixture was left
|
Type
|
FILTRATION
|
Details
|
filtered off with suction over kieselguhr
|
Type
|
WASH
|
Details
|
The filter cake was washed with a total of 400 ml MC
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CNC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |